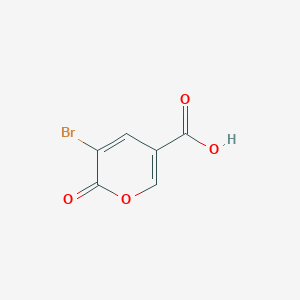3-bromo-2-oxo-2H-pyran-5-carboxylic acid
CAS No.: 108723-62-2
Cat. No.: VC7068546
Molecular Formula: C6H3BrO4
Molecular Weight: 218.99
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 108723-62-2 |
|---|---|
| Molecular Formula | C6H3BrO4 |
| Molecular Weight | 218.99 |
| IUPAC Name | 5-bromo-6-oxopyran-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H3BrO4/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2H,(H,8,9) |
| Standard InChI Key | OLFBKUQZKITGSJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)OC=C1C(=O)O)Br |
Introduction
Structural and Physicochemical Properties
Core Structure and Functional Groups
The compound’s IUPAC name, 5-bromo-6-oxopyran-3-carboxylic acid, reflects its substitution pattern:
-
A pyran ring (oxygen-containing heterocycle) forms the core.
-
A ketone group () at position 2.
-
A carboxylic acid () at position 5.
-
A bromine atom at position 3.
The presence of electron-withdrawing groups (bromine and ketone) activates the pyran ring for electrophilic and nucleophilic reactions, while the carboxylic acid enables salt formation, esterification, and amidation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 218.99 g/mol | |
| CAS Number | 108723-62-2 | |
| SMILES | O=C1OC=C(C(=O)O)C=C1Br | |
| InChIKey | OLFBKUQZKITGSJ-UHFFFAOYSA-N |
Comparative Analysis with Related Compounds
The compound is structurally related to:
-
Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid, CAS: 500-05-0): Lacks the bromine substituent, reducing electrophilic reactivity .
-
Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (CAS: 42933-07-3): The methyl ester derivative, offering improved solubility in organic solvents .
Table 2: Structural Comparison of Pyran Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid | 108723-62-2 | 218.99 g/mol | Bromine at C3, carboxylic acid at C5 | |
| Coumalic acid | 500-05-0 | 140.09 g/mol | No bromine, lower molecular weight | |
| Methyl ester derivative | 42933-07-3 | 233.02 g/mol | Methyl group replaces acidic proton |
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for synthesizing 3-bromo-2-oxo-2H-pyran-5-carboxylic acid are scarce, literature suggests two plausible pathways:
Bromination of Coumalic Acid
Coumalic acid undergoes electrophilic aromatic bromination at position 3 using bromine () or bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., ) . The reaction proceeds via intermediate σ-complex formation, with the carboxylic acid directing bromination to the meta position.
Cyclocondensation of Functionalized Precursors
A multi-step approach involves cyclizing γ-keto acids with brominated aldehydes. For example, methyl propiolate derivatives can undergo thermal cycloaddition with ketene acetals to form the pyran skeleton, followed by bromination .
Challenges in Synthesis
-
Regioselectivity: Ensuring bromination occurs exclusively at position 3 requires precise control of reaction conditions.
-
Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during bromination to prevent side reactions .
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution at C3
The C–Br bond undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield 3-substituted pyran derivatives. For example, reaction with piperidine replaces bromine with a piperidinyl group, forming intermediates for pharmaceutical scaffolds .
Decarboxylation and Cyclization
Heating the compound in acidic conditions promotes decarboxylation, generating 3-bromo-2H-pyran-2-one. This intermediate participates in Diels-Alder reactions to construct polycyclic systems .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, modulating solubility and reactivity. The methyl ester derivative (CAS: 42933-07-3) is a common intermediate in peptide coupling reactions .
Applications in Drug Discovery
-
Antimalarial Agents: Coumalic acid derivatives exhibit antiplasmodial activity, and bromination enhances their metabolic stability .
-
Polymer Chemistry: The compound serves as a monomer for synthesizing biodegradable polyesters with tunable thermal properties .
Related Compounds and Derivatives
Methyl 3-Bromo-2-oxo-2H-pyran-5-carboxylate
This ester derivative (CAS: 42933-07-3) is preferred in reactions requiring anhydrous conditions. Its molecular weight is 233.02 g/mol, and it exhibits higher lipid solubility than the parent acid .
Coumalic Acid (2-Oxo-2H-pyran-5-carboxylic Acid)
A non-brominated precursor (CAS: 500-05-0), coumalic acid is used in flavors and fragrances. Its melting point is 203–205°C, and it undergoes facile electrophilic substitution at position 3 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume